Superior Anti-Atrophy Efficacy of DAS vs. Andrographolide in a Murine Model
In a direct head-to-head comparison in a dexamethasone (DEX)-induced muscle atrophy mouse model, dehydroandrographolide succinate (DAS) demonstrated superior efficacy over its parent compound, andrographolide (AD). While both compounds restored grip strength and lean muscle mass, only DAS treatment resulted in a statistically significant improvement in exercise performance metrics. This indicates a functional advantage of DAS beyond mere mass preservation [1].
| Evidence Dimension | In vivo efficacy against DEX-induced skeletal muscle atrophy |
|---|---|
| Target Compound Data | DAS (at 10 mg/kg or 20 mg/kg) significantly improved running speed, endurance time, and running distance. |
| Comparator Or Baseline | Andrographolide (AD) (at equimolar doses) did not significantly improve these exercise performance metrics. |
| Quantified Difference | DAS improved performance metrics, whereas AD did not. |
| Conditions | DEX-treated C57BL/6 mice; oral gavage administration for 14 days. |
Why This Matters
This data is critical for researchers selecting a compound to study muscle-wasting conditions, as DAS provides a quantifiable functional benefit not observed with the parent compound, AD.
- [1] Cao M, et al. Dehydroandrographolide Succinate Attenuates Dexamethasone-Induced Skeletal Muscle Atrophy by Regulating Akt/GSK3β and MuRF-1 Pathways. Eur J Pharmacol. 2025;990:177265. View Source
